3-Benzyl-1-[2-(4-bromophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1-[2-(4-bromophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features a tetrahydroquinazoline core with a benzyl group and a 4-bromophenyl substituent, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-[2-(4-bromophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the reaction of 4-bromobenzoyl chloride with benzylamine in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research is ongoing to explore its anticancer properties, with studies indicating its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-Benzyl-1-[2-(4-bromophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with cellular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, it induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .
Comparison with Similar Compounds
- 1-Benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 3-Benzyl-1-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 3-Benzyl-1-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Uniqueness: The presence of the 4-bromophenyl group in 3-Benzyl-1-[2-(4-bromophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione enhances its biological activity compared to its analogs with different substituents. The bromine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C23H17BrN2O3 |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
3-benzyl-1-[2-(4-bromophenyl)-2-oxoethyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H17BrN2O3/c24-18-12-10-17(11-13-18)21(27)15-25-20-9-5-4-8-19(20)22(28)26(23(25)29)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
XQGNVBODVXBBNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.